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Compound of Interest

Compound Name:
Ammonium cobalt (II) sulfate

hexahydrate

Cat. No.: B7802386 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of ammonium

cobalt(II) sulfate hexahydrate, (NH₄)₂Co(SO₄)₂·6H₂O. This compound belongs to the family of

Tutton's salts, which are known for their well-defined crystalline structures. Understanding this

structure is crucial for applications in catalysis, materials science, and as a reference standard.

[1]

Introduction
Ammonium cobalt(II) sulfate hexahydrate is a double salt that crystallizes in the monoclinic

system.[2][3] Its structure is characterized by a highly ordered arrangement of ions and water

molecules, held together by a network of ionic and hydrogen bonds. The central cobalt(II) ion is

octahedrally coordinated by six water molecules, forming the complex cation [Co(H₂O)₆]²⁺.

These complex cations, along with the ammonium (NH₄⁺) ions, are linked to the sulfate (SO₄²⁻)

anions, creating a stable three-dimensional lattice.[2] The study of this and other isomorphous

Tutton's salts provides valuable insight into the principles of crystal packing, hydration, and

hydrogen bonding in inorganic solids.

Crystal Structure and Data
The crystal structure of ammonium cobalt(II) sulfate hexahydrate has been determined by

single-crystal X-ray diffraction. It is isostructural with other Tutton's salts, such as the zinc and
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nickel analogues.[4][5] The data presented below is based on the highly similar and well-

documented structure of zinc ammonium sulfate hexahydrate, as determined by Montgomery

and Lingafelter, which serves as a precise model for the cobalt compound.[6]

Crystallographic Data
The fundamental parameters defining the crystal lattice are summarized in the table below.

Parameter Value Reference

Chemical Formula (NH₄)₂Co(SO₄)₂·6H₂O

Crystal System Monoclinic [2][3]

Space Group P2₁/a (No. 14) [5][6]

a (Å) 9.28 [6]

b (Å) 12.57 [6]

c (Å) 6.25 [6]

β (°) 106.8 [6]

Volume (Å³) ~698

Z (Formula units/cell) 2 [6]

Atomic Coordinates
The positions of the atoms within the asymmetric unit of the crystal lattice are given below. The

cobalt ion is located at a center of symmetry.
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Atom x/a y/b z/c

Co 0.0000 0.0000 0.0000

S 0.4129 0.1368 0.2706

O(1) 0.4211 0.1580 0.0592

O(2) 0.5540 0.1002 0.3681

O(3) 0.3019 0.0664 0.2443

O(4) 0.3708 0.2226 0.3957

O(W1) 0.1872 0.0888 0.8885

O(W2) 0.8121 0.0969 0.2111

O(W3) 0.0194 0.8546 0.1345

N 0.1437 0.3541 0.3396

(Data based on the

isostructural zinc

ammonium sulfate

hexahydrate)[6]

Selected Bond Lengths and Angles
The geometry of the coordination sphere around the cobalt ion and the sulfate anion is critical

to the overall structure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://journals.iucr.org/paper?a04365
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7802386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bond/Angle Length (Å) / Angle (°)

Co–O(W1) ~2.12

Co–O(W2) ~2.07

Co–O(W3) ~2.10

S–O ~1.48 (average)

O–S–O ~109.4 (average)

O(W1)–Co–O(W2) ~90.5

O(W1)–Co–O(W3) ~89.0

O(W2)–Co–O(W3) ~91.2

(Data based on the isostructural zinc ammonium

sulfate hexahydrate)[6]

The [Co(H₂O)₆]²⁺ unit forms a slightly distorted octahedron.[6] The sulfate tetrahedron is nearly

regular. The structure is further stabilized by an extensive network of hydrogen bonds between

the ammonium ions, the coordinated water molecules, and the oxygen atoms of the sulfate

groups.[2][5]

Experimental Protocols
Synthesis and Crystal Growth
High-quality single crystals of ammonium cobalt(II) sulfate hexahydrate can be grown from

aqueous solution by slow evaporation or controlled cooling.

Materials:

Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O)

Ammonium sulfate ((NH₄)₂SO₄)

Deionized water

Protocol:
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Prepare separate saturated solutions of cobalt(II) sulfate and ammonium sulfate in deionized

water at an elevated temperature (e.g., 50-70 °C). A stoichiometric ratio is typically used

(e.g., for 100g of the final product, approximately 66.6g of CoSO₄·7H₂O and 33.4g of

(NH₄)₂SO₄ are required).[7]

Mix the two solutions while stirring.

Filter the hot, combined solution to remove any impurities.

Allow the solution to cool slowly to room temperature. Pink-to-red crystals will precipitate.

Alternatively, the solution can be left for slow evaporation at a constant temperature.[7]

Once crystals of a suitable size have formed, they are harvested from the solution, washed

with a small amount of cold ethanol or acetone, and air-dried.[7]

Single-Crystal X-ray Diffraction
The following protocol is based on the methodology used for the structural determination of

isostructural Tutton's salts.[6]

Protocol:

Crystal Selection: A single crystal of suitable size and quality is selected and mounted on a

goniometer head.

Data Collection:

Diffractometer: A four-circle diffractometer or a modern CCD/CMOS-based instrument is

used.

Radiation: Mo Kα radiation (λ = 0.71073 Å) is typically employed.

Data Acquisition: Intensity data are collected over a range of diffraction angles. For the

original Tutton salt structures, Weissenberg cameras were used, with intensities measured

by a microphotometer.[6]

Data Reduction:
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The raw diffraction intensities are corrected for Lorentz and polarization effects.

An absorption correction is applied based on the crystal's dimensions and morphology.[6]

Structure Solution and Refinement:

The structure is solved using direct methods or Patterson synthesis to locate the positions

of the heavier atoms (Co, S).

Subsequent difference Fourier maps reveal the positions of the oxygen and nitrogen

atoms.

The atomic positions and thermal parameters are refined using full-matrix least-squares

methods until convergence is reached.

Structural Analysis Workflow
The process from chemical synthesis to the final elucidation of the crystal structure can be

visualized as a logical workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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and industry.
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